molecular formula C7H6BrN3O2 B13314680 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13314680
M. Wt: 244.05 g/mol
InChI Key: FSDHVUZHDFSPQZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method reported involves the use of a Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The reaction conditions include the use of aryl and heteroaryl boronic acids, with a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction provides a scalable and efficient route that can be adapted for larger-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives involves the inhibition of specific enzymes or receptors. For instance, some derivatives have shown inhibitory activity against monoamine oxidase B, which is involved in the degradation of neurotransmitters in the brain . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

3-bromo-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12)

InChI Key

FSDHVUZHDFSPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)Br)NC1=O

Origin of Product

United States

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